N-Ethylpyrazin-2-amine

Description

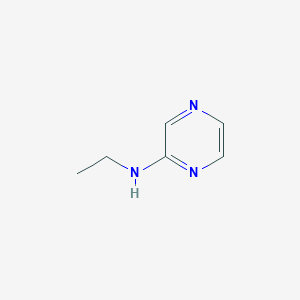

Structure

3D Structure

Properties

IUPAC Name |

N-ethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-8-6-5-7-3-4-9-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLIKXAFMIOTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498656 | |

| Record name | N-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65032-08-8 | |

| Record name | N-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of N Ethylpyrazin 2 Amine

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-Ethylpyrazin-2-amine, a combination of NMR experiments, including ¹H, ¹³C, and various two-dimensional techniques, is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring, the ethyl substituent, and the amine group.

The pyrazine ring contains three aromatic protons. Due to the electron-donating effect of the ethylamino group, these protons are expected to be shielded relative to those in unsubstituted pyrazine (which appear around 8.5 ppm). The protons at positions 3, 5, and 6 will each have a unique chemical environment. The ethyl group will present as a typical A₂X₃ system, with the methylene (-CH₂) protons appearing as a quartet and the methyl (-CH₃) protons as a triplet. The amine (N-H) proton typically appears as a broad singlet due to quadrupole broadening and potential chemical exchange.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | Singlet (or narrow doublet) | 1H | Pyrazine H-3 |

| ~ 7.6 - 8.0 | Doublet | 1H | Pyrazine H-5 |

| ~ 7.5 - 7.9 | Doublet | 1H | Pyrazine H-6 |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | N-H |

| ~ 3.4 - 3.6 | Quartet | 2H | -N-CH₂ -CH₃ |

| ~ 1.2 - 1.4 | Triplet | 3H | -N-CH₂-CH₃ |

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Framework Determination

Carbon-13 NMR spectroscopy is crucial for determining the carbon backbone of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The molecule possesses six unique carbon environments: four within the pyrazine ring and two in the ethyl group.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 155 - 160 | Pyrazine C -2 |

| ~ 135 - 145 | Pyrazine C -3 |

| ~ 130 - 140 | Pyrazine C -5 |

| ~ 125 - 135 | Pyrazine C -6 |

| ~ 35 - 45 | -N-CH₂ -CH₃ |

| ~ 14 - 18 | -N-CH₂-CH₃ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its secondary amine, aromatic pyrazine ring, and aliphatic ethyl group. Each functional group has a specific range of vibrational frequencies.

The key diagnostic absorptions would include:

A single, sharp to medium band in the 3350-3310 cm⁻¹ region, characteristic of the N-H stretching vibration of a secondary amine.

Aromatic C-H stretching vibrations appearing as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the ethyl group appearing as stronger bands just below 3000 cm⁻¹.

Stretching vibrations of the C=N and C=C bonds within the pyrazine ring, typically found in the 1600-1450 cm⁻¹ region hilarispublisher.com.

The C-N stretching vibration of the aromatic amine, which is expected to be a strong band in the 1335-1250 cm⁻¹ range vscht.cz.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~ 3350 - 3310 | N-H Stretch | Secondary Amine | Medium |

| ~ 3100 - 3000 | C-H Stretch | Aromatic (Pyrazine Ring) | Weak-Medium |

| ~ 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl Group) | Medium-Strong |

| ~ 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | Medium-Strong |

| ~ 1470 - 1440 | C-H Bend | Aliphatic (CH₂) | Medium |

| ~ 1380 - 1365 | C-H Bend | Aliphatic (CH₃) | Medium |

| ~ 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

Raman Spectroscopy Applications for Structural Insights

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering valuable structural insights. For this compound, Raman spectroscopy can be employed to characterize the vibrational modes of the pyrazine ring and the attached ethylamino substituent. The analysis of the Raman spectrum allows for the confirmation of the molecular structure and the study of intermolecular interactions.

The pyrazine ring has characteristic vibrational modes that give rise to distinct peaks in the Raman spectrum. Studies on pyrazine and its derivatives show prominent bands corresponding to ring vibrations. For instance, a significant pyrazine ring vibration is often observed near 1020 cm⁻¹ nih.gov. The coordination of pyrazine-based compounds to metal surfaces can cause shifts in the position and changes in the intensity of these bands, which is a key aspect in fields like surface-enhanced Raman scattering (SERS) nih.govrsc.org. SERS, a technique that significantly enhances the Raman signal of molecules adsorbed on metallic nanostructures, can be used for the analysis of pyrazines at very low concentrations nih.govresearchgate.net.

The substitution of an ethylamino group onto the pyrazine ring is expected to introduce new vibrational modes and perturb the existing ring modes. The C-N stretching vibration of the amino group and various vibrations associated with the ethyl group (C-H stretching, bending, and rocking modes) will appear in the spectrum. For example, N-H stretching vibrations of aliphatic amines are typically found in the region of 3300-3500 cm⁻¹ nih.gov. The interaction of the lone pair of electrons on the nitrogen atom with the pyrazine ring's π-system can also influence the electronic distribution and, consequently, the Raman spectral features. Quantum chemical calculations, often used in conjunction with experimental Raman spectroscopy, can help in the detailed assignment of the observed vibrational bands mdpi.com.

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference Moiety |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Aliphatic Amine nih.gov |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl Group |

| Pyrazine Ring Stretch | ~1550 | Pyrazine rsc.org |

| C-H In-plane Bend | ~1450 | Pyrazine nih.gov |

| Pyrazine Ring Vibration | ~1020 | Pyrazine nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₆H₉N₃), the molecular weight is approximately 123.16 g/mol .

In electron ionization (EI-MS), a common MS technique, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint that helps in structure identification. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom miamioh.eduyoutube.comlibretexts.org.

For this compound, the molecular ion peak at m/z 123 would be expected. The primary fragmentation would likely involve α-cleavage, leading to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a stable, resonance-delocalized cation at m/z 108. This is a common fragmentation pattern observed in similar compounds like ethylpyrazine, which shows a strong peak at M-15 nist.gov. Another significant fragmentation could be the loss of the entire ethyl group, leading to the aminopyrazinyl cation.

Expected Fragmentation Pattern for this compound:

m/z 123: Molecular ion (M⁺•)

m/z 108: Loss of a methyl radical (•CH₃) via α-cleavage [M-15]⁺

m/z 95: Loss of an ethylene molecule (C₂H₄) [M-28]⁺

m/z 94: Loss of an ethyl radical (•C₂H₅) [M-29]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule and its fragments nih.gov. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry offer the ultra-high resolution required for this analysis nih.gov.

By using HRMS, the exact mass of the this compound molecular ion can be measured and compared to its theoretical mass, confirming its elemental formula (C₆H₉N₃). This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. Furthermore, the high mass accuracy extends to fragment ions, aiding in the confident assignment of their structures and reinforcing the proposed fragmentation pathways.

Table 2: Theoretical High-Resolution Mass Data for this compound and Key Fragments

| Ion Formula | Nominal Mass (m/z) | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₆H₉N₃]⁺• | 123 | 123.0800 |

| [C₅H₆N₃]⁺ | 108 | 108.0562 |

| [C₄H₅N₃]⁺• | 95 | 95.0483 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile molecules without causing significant fragmentation nih.govresearchgate.net. In ESI-MS, ions are generated from a solution, making it highly compatible with liquid chromatography nih.gov.

For this compound, which contains basic nitrogen atoms, ESI in positive ion mode would be the method of choice. The analysis would predominantly yield the protonated molecule, [M+H]⁺, at m/z 124. The gentle nature of the ESI process ensures that the molecular ion is the base peak, providing a clear determination of the molecular weight youtube.com. Neutral compounds can be converted to an ionic form through protonation or cationization in the solution or gaseous phase, making them suitable for ESI-MS analysis nih.gov. This technique is valuable for confirming the molecular mass before undertaking fragmentation studies, often via tandem mass spectrometry (MS/MS) where the protonated molecule is selected and fragmented to obtain structural information researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The absorption spectrum is characteristic of the molecule's chromophores. For this compound, the primary chromophore is the pyrazine ring, which is an aromatic system.

The parent pyrazine molecule exhibits characteristic absorption bands in the UV region nist.gov. The addition of the ethylamino group, which acts as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima and an increase in their intensity (hyperchromic effect). This is due to the extension of the conjugated system through the lone pair of electrons on the amino nitrogen. The UV-Vis spectrum of the related compound 2-aminopyrazine (B29847) shows absorption maxima that can serve as a reference nist.gov. The solvent can also influence the position of the absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, aromatic compounds and those with extended π-systems often do. The fluorescence properties of this compound would depend on its electronic structure and the efficiency of radiative versus non-radiative decay pathways from the excited state. Studies on similar heterocyclic amines, such as 2-alkylaminopyrimidines, have shown that fluorescence intensity can be highly dependent on solvent polarity, with polar protic solvents often enhancing fluorescence nih.gov. The structure of the amine group can significantly influence the fluorescence quantum yield, sometimes through processes like Twisted Intramolecular Charge Transfer (TICT) mdpi.com.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Approximate λₘₐₓ (nm) | Reference Compound |

|---|---|---|

| π → π* | ~260 - 280 | Pyrazine, Aminopyrazine nist.govnist.gov |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of chemical compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable methods.

The choice between GC and HPLC depends on the compound's volatility and thermal stability. Given that many pyrazines are volatile, GC is a widely used technique researchgate.netneliti.com. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier. Purity is assessed by the presence of a single major peak, with the area of any minor peaks corresponding to the relative amount of impurities.

HPLC is suitable for less volatile or thermally sensitive compounds. Separation is achieved in a liquid mobile phase based on the analyte's affinity for the stationary phase. Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of this compound and the impurities to be separated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrazines

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the powerful separation capabilities of GC with the sensitive and specific detection provided by MS. It is the most widely applied analytical technique for the characterization of volatile pyrazines found in various matrices researchgate.netresearchgate.net.

In a GC-MS analysis of this compound, the compound would first be separated from other volatile components on the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides definitive structural identification, complementing the retention time data from the GC. This combination of separation and detection makes GC-MS an ideal tool for both qualitative and quantitative analysis. However, it is noted that the mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification by spectral interpretation alone challenging researchgate.net. In such cases, comparison with gas chromatographic retention indices (RIs) is often necessary for confident identification researchgate.net.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the quantitative determination of this compound in various matrices. helsinki.fi This method offers high resolution, sensitivity, and accuracy, making it an indispensable tool in quality control during synthesis and in research settings for the precise measurement of the compound's concentration. helsinki.finih.gov The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of this compound, ensuring reliable and reproducible results.

Methodology and Chromatographic Conditions

A common approach for the analysis of this compound and related aromatic amines involves reversed-phase HPLC (RP-HPLC). sielc.comtut.ac.jpjaptronline.com This technique utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A representative RP-HPLC method for the analysis of this compound has been established, employing a C18 stationary phase with a mobile phase composed of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer). tut.ac.jpnih.gov The use of a buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times for the ionizable amino group of the analyte. Gradient elution may be employed to achieve optimal separation of the target compound from any impurities. nih.gov Detection is typically performed using a UV detector, as the pyrazine ring exhibits strong absorbance in the UV region. sielc.com

Table 1: Representative HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18, 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | A: 0.05 M Potassium Dihydrogen Phosphate (pH 4.5)B: Acetonitrile |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 5.8 min (Isocratic) |

Method Validation and Performance

To ensure the reliability and accuracy of the quantitative analysis, the HPLC method is rigorously validated according to the International Council for Harmonisation (ICH) guidelines. japtronline.com Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov

Linearity: The linearity of the method is established by analyzing a series of standard solutions of this compound at different concentrations. The peak area response is plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.999, indicates a strong linear relationship. japtronline.com

Precision: The precision of the method is evaluated by performing repeated injections of the same standard solution (repeatability) and by analyzing the sample on different days (intermediate precision). The results are expressed as the relative standard deviation (%RSD), with values below 2% generally considered acceptable. japtronline.com

Accuracy: Accuracy is determined by spiking a sample matrix with a known amount of this compound standard and calculating the percentage recovery. High recovery rates, typically between 98% and 102%, demonstrate the accuracy of the method. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These values are crucial for determining the sensitivity of the method.

Table 2: Summary of Method Validation Parameters for the HPLC Analysis of this compound

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98% - 102% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

Purity Assessment

For purity assessment, the HPLC chromatogram of an this compound sample is analyzed for the presence of any additional peaks, which may correspond to impurities from the synthesis process or degradation products. The peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram is used to determine the purity of the sample. A purity of greater than 99% is often required for analytical standards and pharmaceutical applications.

Theoretical and Computational Chemistry Studies of N Ethylpyrazin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which are essential for understanding chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is frequently employed for pyrazine (B50134) derivatives to calculate various molecular properties that dictate their behavior. researchgate.netchemrxiv.org A typical DFT study of N-Ethylpyrazin-2-amine, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would involve an initial geometry optimization to find the most stable three-dimensional conformation of the molecule.

Following optimization, key electronic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Studies on related halogen-substituted pyrazine carboxamides have shown how substitutions can alter these energy levels and, consequently, the molecule's chemical potential and reactivity. chemrxiv.org

Other properties derived from DFT calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. Natural Bond Orbital (NBO) analysis can also be performed to understand donor-acceptor interactions within the molecule. chemrxiv.org

Table 1: Representative DFT-Calculated Molecular Properties for a Pyrazine Derivative Note: This table presents typical parameters calculated for pyrazine derivatives; specific values for this compound would require a dedicated computational study.

| Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

| Dipole Moment | Measure of the molecule's overall polarity | Influences solubility and intermolecular interactions |

| Chemical Potential (µ) | Relates to the tendency of electrons to escape | Governs charge transfer in reactions |

| Global Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability |

| Electrophilicity Index (ω) | Measure of energy lowering upon electron acceptance | Quantifies the molecule's electrophilic nature |

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. wolfram.com The MESP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, an MESP analysis would reveal distinct reactive sites. The nitrogen atoms of the pyrazine ring are expected to be regions of high negative potential (red), attributable to their lone pairs of electrons. These sites are the most likely points for protonation and interactions with electrophiles. nih.gov Conversely, the hydrogen atoms of the ethyl group and the amino group would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. nih.gov MESP analysis is frequently used in studies of pyrazine derivatives to understand and predict how they will interact with biological receptors or other molecules. chemrxiv.orgnih.gov This visual representation of reactivity provides crucial insights for drug design, helping to identify the key pharmacophoric features responsible for molecular recognition.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. For this compound, docking simulations could be performed to explore its potential interactions with various biological targets, such as kinases, enzymes, or receptors implicated in disease. japsonline.com

The process involves placing the 3D structure of this compound into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. This score, typically expressed in kcal/mol, estimates the binding affinity, with a more negative value suggesting a more favorable interaction. researchgate.net Analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. mdpi.com For example, the pyrazine nitrogen atoms could act as hydrogen bond acceptors, while the ethyl group could engage in hydrophobic interactions.

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations model the movements and interactions of atoms and molecules, providing a dynamic view of the binding. These simulations can confirm the stability of the interactions predicted by docking and reveal how the complex behaves in a more realistic, solvated environment. chemrxiv.org

Table 2: Example of Molecular Docking Results for a Pyrazine-based Inhibitor Note: This table illustrates typical data obtained from a docking study against a hypothetical protein kinase target.

| Parameter | Value/Description |

|---|---|

| Target Protein | Protein Kinase XYZ (PDB ID: 1XXX) |

| Binding Affinity (Score) | -7.5 kcal/mol |

| Interacting Residues | Lys72, Glu91, Leu135, Asp184 |

| Types of Interactions | Hydrogen Bond: Pyrazine N1 with Lys72 backbone NH Hydrogen Bond: Amino NH with Asp184 side chain Hydrophobic: Ethyl group with Leu135 side chain | | RMSD (from MD) | 1.5 Å (indicating a stable binding pose) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical values called "descriptors," determine its activity. By establishing a mathematical relationship for a set of known molecules (a training set), a QSAR model can be used to predict the activity of new, untested compounds. nih.gov

Developing a QSAR model for a series of this compound derivatives would involve several steps. First, the biological activity (e.g., IC₅₀ values against a specific enzyme) for a set of related pyrazine compounds would be collected. researchgate.net Next, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Molecular shape, surface area, volume.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges (often derived from DFT calculations). researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), an equation is generated that links the most relevant descriptors to the observed biological activity. researchgate.net For instance, a study on pyrazinecarboxamide derivatives used MLR and ANN to build models predicting herbicidal activity. researchgate.net A typical resulting QSAR equation might look like:

log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Steric_Descriptor)

Where the β coefficients indicate the positive or negative contribution of each descriptor to the activity. Such models are validated using internal (cross-validation) and external test sets to ensure their predictive power. japsonline.comnih.gov The insights gained from the model can then guide the synthesis of new derivatives, for example, by suggesting that increasing lipophilicity or modifying electronic properties could lead to higher potency.

Biological Activities and Medicinal Chemistry Applications of N Ethylpyrazin 2 Amine and Analogues

Antimicrobial and Antifungal Investigations

Derivatives of the pyrazine (B50134) scaffold have been evaluated for their efficacy against a variety of microbial and fungal pathogens. While the results have been varied, they have provided valuable insights into the structural requirements for antimicrobial activity.

Antibacterial Efficacy against Specific Pathogens

Investigations into the antibacterial properties of N-Ethylpyrazin-2-amine analogues have generally shown limited to moderate activity. Studies on various N-substituted pyrazine-2-carboxamides have often reported a lack of significant antibacterial effects against common pathogens. For instance, a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides demonstrated no notable antibacterial activity. nih.gov Similarly, N-substituted 6-amino-5-cyanopyrazine-2-carboxamides also failed to show antibacterial properties. researchgate.net

However, some derivatives have exhibited modest efficacy. In one study, N-Pyrazinoyl substituted amino acid derivatives showed low antibacterial activity, with the most effective compound registering a minimum inhibitory concentration (MIC) of 31.25 µM. nih.gov The antibacterial potential of heterocyclic compounds is an active area of research, with some studies showing that combining the pyrazine moiety with other chemical groups can enhance activity. For example, certain piperazine (B1678402) derivatives, which share a diazine core, have shown significant activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.netresearchgate.net

| Compound Class | Test Organisms | Activity Level | MIC/Observation |

| N-Pyrazinoyl Substituted Amino Acids | Various bacteria | Low | Best MIC: 31.25 µM nih.gov |

| 5-Alkylamino-N-phenylpyrazine-2-carboxamides | Various bacteria | Inactive | No activity observed nih.gov |

| N-Substituted 6-amino-5-cyanopyrazine-2-carboxamides | Various bacteria | Inactive | No activity observed researchgate.net |

Antifungal Efficacy against Specific Fungi

The antifungal potential of this compound analogues has been explored, though widespread potent activity has not been a common finding. Research on N-Pyrazinoyl substituted amino acids indicated no significant activity against fungal strains such as Candida albicans and Aspergillus flavus. nih.gov Similarly, studies on N-substituted 6-amino-5-cyanopyrazine-2-carboxamides detected only weak antifungal effects. researchgate.net

Despite these general findings, some specific derivatives have shown promise. Sporadic activity against the Candida genus was observed for a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides, suggesting that specific structural modifications might engender antifungal properties. nih.gov This indicates that while the pyrazine core itself may not confer strong fungicidal or fungistatic effects, it can serve as a scaffold for the development of more potent agents.

| Compound Class | Test Organisms | Activity Level | Observation |

| N-Pyrazinoyl Substituted Amino Acids | Candida albicans, Aspergillus flavus | Inactive | No significant activity nih.gov |

| 5-Alkylamino-N-phenylpyrazine-2-carboxamides | Candida genus | Sporadic | Some activity observed nih.gov |

| N-Substituted 6-amino-5-cyanopyrazine-2-carboxamides | Various fungi | Weak | Weak activity detected researchgate.net |

Antimycobacterial Activity, particularly against Mycobacterium tuberculosis

In contrast to their modest antibacterial and antifungal profiles, pyrazine derivatives have demonstrated significant potential as antimycobacterial agents, a legacy of the first-line antitubercular drug pyrazinamide (B1679903) (PZA). Research has focused on creating novel PZA analogues to combat drug-resistant strains of Mycobacterium tuberculosis.

Several series of pyrazinecarboxamide derivatives have shown high activity. A study on 5-alkylamino-N-phenylpyrazine-2-carboxamides identified compounds with potent activity against M. tuberculosis H37Ra. nih.gov Notably, compounds such as N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide and 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide displayed low micromolar MIC values and high selectivity. nih.gov The length of the alkylamino chain was found to be a critical determinant of activity. nih.gov

Furthermore, N-Pyrazinoyl substituted amino acids have also been identified as highly active, with the most potent derivative showing an MIC value below 1.95 µg/mL against M. tuberculosis. nih.gov Other modifications, such as those in N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, have yielded compounds with activity equal to PZA against M. tuberculosis and, importantly, activity against PZA-unsusceptible species like Mycobacterium kansasii and Mycobacterium avium. researchgate.net

| Compound / Class | Target Organism(s) | MIC Value | Selectivity Index (SI) |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 0.78 µg/mL (2.39 µM) nih.gov | > 20 nih.gov |

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | M. tuberculosis H37Ra | 3.91 µg/mL (13.02 µM) nih.gov | > 38 nih.gov |

| Most active N-Pyrazinoyl Phenylglycine Derivative | M. tuberculosis | < 1.95 µg/mL nih.gov | Good selectivity nih.gov |

| 6-chloro-5-cyanopyrazine-2-carboxamide | M. kansasii, M. avium | Active | N/A |

| 5-cyano-6-(heptylamino)pyrazine-2-carboxamide | M. kansasii, M. avium | Active | N/A |

Antiviral Potential of this compound Derivatives

The structural motif of pyrazine is present in several antiviral agents, prompting investigations into new derivatives, particularly in the context of emerging viral threats. Recent research has focused on developing pyrazine-based small molecules as potential inhibitors of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). nih.govnih.gov

A series of pyrazine conjugates synthesized using click chemistry and benzotriazole (B28993) chemistry were screened for activity against SARS-CoV-2. nih.govnih.gov Several pyrazine-triazole conjugates and pyrazine-benzothiazole hybrids showed significant potency. nih.govnih.gov For example, N-(Benzo[d]thiazol-2-ylmethyl)pyrazine-2-carboxamide demonstrated an IC₅₀ of 0.2064 mM. nih.gov The selectivity index (SI) of the most potent compounds indicated significant efficacy compared to the reference drug Favipiravir. nih.gov

In another study, derivatives of pyrazine-2-carboxylic acid condensed with amino acid esters were evaluated for their activity against influenza A/H1N1 and SARS-CoV-2. sciforum.net While no activity was observed against SARS-CoV-2 in this series, a tryptophan methyl ester derivative showed the ability to suppress the replication of the pandemic influenza A virus strain in vitro. sciforum.net These findings underscore the potential of the pyrazine scaffold in the development of novel antiviral therapeutics.

| Compound Class | Target Virus | Key Findings |

| Pyrazine-triazole conjugates | SARS-CoV-2 | Potent inhibitory activity observed for several compounds. nih.govnih.gov |

| Pyrazine-benzothiazole conjugates | SARS-CoV-2 | N-(Benzo[d]thiazol-2-ylmethyl)pyrazine-2-carboxamide showed an IC₅₀ of 0.2064 mM. nih.gov |

| Pyrazine-2-carboxylic acid-amino acid ester conjugates | Influenza A/H1N1 | Tryptophan methyl ester derivative suppressed viral replication. sciforum.net |

| Pyrazine-2-carboxylic acid-amino acid ester conjugates | SARS-CoV-2 | No antiviral properties were found in this series. sciforum.net |

Enzyme Inhibition Studies

The biological effects of many compounds are rooted in their ability to inhibit specific enzymes. Pyrazine derivatives have been identified as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases. For instance, a 2-amino-5-aryl-pyrazine was identified through a screening campaign as an inhibitor of human lactate (B86563) dehydrogenase A (LDHA), an enzyme implicated in tumor metabolism. nih.gov Structural modifications of the initial hit led to improvements in both biochemical inhibition and pharmacokinetic properties. nih.gov

Inhibition of Photosystem II Photosynthetic Electron Transport

A notable biological activity of some pyrazine analogues is the inhibition of photosynthetic electron transport (PET) in Photosystem II (PSII). researchgate.net Herbicides that target PSII are a major class of agricultural chemicals. ucanr.eduresearchgate.net They function by interrupting the flow of electrons in the thylakoid membranes of chloroplasts. researchgate.netunl.edu

These inhibitors typically bind to the D1 protein of the PSII complex, specifically at the binding site for the native electron acceptor, plastoquinone (B1678516) (PQ). unl.edunih.gov By competitively blocking the binding of PQ, these herbicides halt the electron transport chain, which in turn stops CO₂ fixation and the production of ATP and NADPH needed for plant growth. ucanr.eduunl.edu This blockage leads to oxidative stress and the formation of reactive oxygen species, causing rapid cellular damage and plant death. unl.edu Certain N-substituted amides of pyrazinecarboxylic acid have been tested and found to exhibit this photosynthesis-inhibiting activity, suggesting their potential application as herbicides. researchgate.net

Competitive Inhibition of Specific Bacterial Enzymes (e.g., Fatty Acid Synthase I)

Analogues of this compound have been identified as inhibitors of essential bacterial enzymes, a mechanism crucial for developing new antibacterial agents. A notable target is the mycobacterial Fatty Acid Synthase I (FASI), an enzyme vital for the synthesis of mycolic acid, a key component of the mycobacterial cell wall.

Research has shown that pyrazinamide (PZA), a primary anti-tuberculosis drug, and its analogue 5-chloropyrazinamide (5-Cl-PZA) act as competitive inhibitors of FASI. nih.gov In studies assessing FASI activity by monitoring NADPH oxidation, both compounds demonstrated inhibition that was dependent on concentration and substrate levels, a characteristic feature of competitive inhibition. nih.gov The inhibitory constants (Ki) for 5-Cl-PZA and PZA were determined to be approximately 55-59 µM and 2,567-2,627 µM, respectively, highlighting that the 5-chloro substitution significantly enhances the inhibitory potency against FASI. nih.gov These findings were further substantiated using a radiolabeled fatty acid synthesis assay, which confirmed the inhibitory action of PZA, its active metabolite pyrazinoic acid, and other analogues on FASI. nih.gov

The structure of the pyrazine derivative plays a crucial role in its inhibitory activity. The effectiveness of the inhibition is influenced by substitutions at the 5-position of the pyrazine ring and by the chemical nature of the ester or N-alkyl groups attached to the molecule. nih.gov Beyond FASI, other pyrazine derivatives have been investigated as inhibitors of different bacterial enzymes. For instance, 2-pyrazinyl derivatives of pyrazole-based compounds have shown inhibitory activity against N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), another potential antibiotic target, with IC50 values around 20.2 µM. nih.gov

| Compound | Inhibition Mechanism | Inhibitory Constant (Ki) | Key Structural Feature |

|---|---|---|---|

| 5-Chloropyrazinamide (5-Cl-PZA) | Competitive | 55-59 µM | Chloro-group at position 5 |

| Pyrazinamide (PZA) | Competitive | 2,567-2,627 µM | Unsubstituted at position 5 |

Inhibition of Blood Coagulation Factors (e.g., FXIIa, Thrombin)

The pyrazine scaffold is a key structural element in the development of inhibitors for serine proteases involved in the blood coagulation cascade, such as Factor XIIa (FXIIa) and thrombin. nih.gov These enzymes are significant targets for antithrombotic therapies because their inhibition can prevent thrombosis with a potentially lower risk of bleeding complications compared to traditional anticoagulants. nih.gov

A series of amide-functionalized 1,2,4-triazol-5-amines featuring a 3-pyrazinyl moiety have been synthesized and identified as potent covalent inhibitors of both FXIIa and thrombin. nih.govacs.org The introduction of the pyrazine ring was found to be critical for restoring and enhancing inhibitory activity compared to analogues with a simple phenyl ring. nih.govacs.org

Within this series, specific derivatives demonstrated significant potency and, in some cases, selectivity. For example, compounds with an N-butylamide or N-isobutylamide attached to the pyrazine ring were potent FXIIa inhibitors. nih.gov Further optimization led to the development of a derivative with a 1-naphthoyl moiety that inhibited FXIIa with an IC50 value of 43 nM and another with a 2-iodophenylacetic acid fragment that showed an IC50 of 57 nM. acs.org These compounds also demonstrated improved selectivity for FXIIa over thrombin. acs.org Conversely, derivatives with an N-phenylacetamide group displayed high potency against thrombin. nih.gov

The mechanism of these compounds involves the formation of an acyl-enzyme complex with the catalytic serine residue of the protease, leading to temporary, reversible covalent inhibition. researchgate.net In plasma-based coagulation assays, these pyrazine-containing aminotriazoles showed anticoagulant properties that primarily affect the intrinsic blood coagulation pathway, which is closely associated with thrombosis. nih.govacs.org

| Compound Scaffold | Target Enzyme | Potency (IC50) | Key Structural Features |

|---|---|---|---|

| Pyrazinyl-aminotriazole with 1-naphthoyl moiety | FXIIa | 43 nM | Enhanced FXIIa inhibitory activity and selectivity |

| Pyrazinyl-aminotriazole with 2-iodophenylacetic acid fragment | FXIIa | 57 nM | Enhanced FXIIa inhibitory activity and selectivity |

| Pyrazinyl-aminotriazole with N-phenylacetamide | Thrombin | Potent inhibition | High potency against thrombin |

Antioxidant Activity Assessment

Derivatives based on the pyrazine scaffold have been evaluated for their antioxidant properties through various in vitro and in silico methods. mdpi.com Chalcones containing an alkyl-substituted pyrazine heterocycle, for example, have been systematically studied to determine their capacity for radical scavenging. mdpi.com

The antioxidant potential of these compounds is commonly assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radical scavenging assay. mdpi.com In this test, the ability of a compound to donate an electron or hydrogen atom to neutralize the stable DPPH radical is measured spectrophotometrically. Studies on a series of pyrazine derivatives of chalcones revealed that compounds featuring a guaiacyl-like ring structure exhibited moderate radical scavenging capacity. mdpi.com Specifically, derivatives designated 4a, 4c, and 4e showed notable activity in the DPPH assay. mdpi.com

Computational modeling using density functional theory (DFT) has been employed to elucidate the mechanism behind this activity. These studies suggest that the radical scavenging occurs through a single electron transfer followed by a proton transfer (SET-PT) mechanism. mdpi.com The antioxidant effects of these pyrazine derivatives can also be assessed at the cellular level. For instance, their ability to protect cells, such as the human monocytic cell line THP-1, from oxidative stress induced by hydrogen peroxide (H2O2) has been investigated. mdpi.com Such cellular assays provide further insight into the potential bifunctional antioxidant role of these compounds, which may involve not only direct radical scavenging but also the activation of cellular antioxidant response pathways like the Keap1/Nrf2 pathway. mdpi.com

Medicinal Chemistry Exploration of this compound as a Core Scaffold

The pyrazine ring, the core of this compound, is a highly valued scaffold in medicinal chemistry due to its versatile biological activities and its presence in numerous clinically significant drugs. nih.goveurekaselect.com Its utility stems from the two nitrogen atoms, which can act as hydrogen bond acceptors, and a structure that is favorable for chemical modification. researchgate.net This allows the pyrazine core to be incorporated into diverse molecular architectures to fine-tune pharmacological properties.

The pyrazine scaffold is a fundamental building block in the design of a wide array of therapeutic agents, including those with anticancer, antitubercular, diuretic, and antidiabetic properties. nih.goveurekaselect.comsemanticscholar.org Its importance is highlighted by its inclusion in approved drugs such as the antitubercular agent Pyrazinamide, the diuretic Amiloride, and the anticancer drug Bortezomib. mdpi.comlifechemicals.com The ability of the pyrazine ring to associate with other heterocyclic systems like pyrrole, imidazole, and piperazine further broadens its chemical space and potential biological applications. nih.goveurekaselect.com Researchers continue to leverage the pyrazine scaffold to develop novel compounds targeting a range of diseases. tandfonline.com

The this compound scaffold and its parent pyrazine ring are instrumental in modern drug discovery, particularly in the identification of novel hit and lead compounds. nih.gov A prominent example of this is in the development of inhibitors for Tropomyosin receptor kinase A (TrkA), a target implicated in cancer and pain. nih.gov

Through a large-scale computational screening of a kinase-directed virtual library, a novel pyrazine-based compound was identified as an active pharmacophore against the Trk kinase family. nih.gov This initial "hit" was notable for the novelty of its pyrazine moiety, as most pyrazine-based kinase inhibitors are aminopyrazines targeting other kinase types. nih.gov

Following this discovery, a library of pyrazine derivatives was synthesized around the initial hit compound to explore the structure-activity relationship (SAR). Biochemical screening of this library led to the identification of several potent TrkA inhibitors. The SAR was found to be non-linear, with aromatic moieties containing a hydrogen-bonding atom generally showing greater potency. nih.gov This systematic approach, starting from a virtual screen hit and progressing through library development, successfully validated the pyrazine core as a viable starting point for Trk-driven drug discovery campaigns and produced a variety of potent lead compounds for further optimization. nih.gov

The pyrazine scaffold is a versatile platform for developing ligands where chemical modifications can systematically modulate binding affinity and selectivity for specific biological receptors. Structure-activity relationship (SAR) studies on pyrazine-containing compounds have provided detailed insights into how ligand-receptor interactions can be optimized.

One such example is the development of antagonists for the Neuropeptide S receptor (NPSR), a G protein-coupled receptor involved in functions like anxiety and substance abuse. nih.gov In a series of oxazolo[3,4-a]pyrazine derivatives, substitutions on the phenyl rings attached to the core structure were found to have a significant impact on binding affinity. The data revealed that the region of the NPSR binding pocket that accommodates these rings has stringent steric requirements. acs.org For instance, introducing bulky substituents led to a progressive or complete loss of activity, whereas smaller groups like a fluoro-substituent were tolerated. acs.org This detailed SAR analysis allowed for the optimization of the scaffold, leading to a guanidine (B92328) derivative with nanomolar activity in vitro and significantly improved potency in vivo. nih.gov

Further in-depth molecular modeling investigations have been used to understand these SAR observations and to create updated models of how these pyrazine-based ligands interact with the NPSR binding pocket. nih.gov These studies confirm that specific parts of the pyrazine-based molecule, such as the fluorobenzylamide chain, play a crucial role in ligand-receptor recognition, guiding further rational design of more potent and selective antagonists. acs.org

Pyrazine derivatives, built upon the core structure of molecules like this compound, exhibit an exceptionally broad spectrum of pharmacological activities. This versatility has established the pyrazine ring as a privileged scaffold in medicinal chemistry. semanticscholar.orgresearchgate.net

Reviews of the field have cataloged a wide range of biological effects associated with this class of compounds. These activities include:

Antimicrobial: Pyrazine derivatives have shown significant antibacterial, antifungal, and antimycobacterial properties. semanticscholar.orgresearchgate.net The well-known anti-tuberculosis drug, Pyrazinamide, is a primary example of its clinical utility in this area. researchgate.net

Anticancer: Numerous pyrazine-containing molecules have been investigated for their antitumor activity. researchgate.netnih.gov The proteasome inhibitor Bortezomib, used in treating multiple myeloma, features a pyrazine core. mdpi.com

Anti-inflammatory and Analgesic: Certain derivatives have demonstrated anti-inflammatory and pain-relieving effects. tandfonline.comnih.gov

Antidiabetic: The pyrazine nucleus is found in compounds developed as anti-diabetic agents. semanticscholar.org

Diuretic: The ability of some pyrazine derivatives to act as diuretics is another well-documented pharmacological property. nih.gov

Antiviral: The potential for pyrazine compounds to combat viral infections has also been an area of active research. researchgate.net

Antithrombotic: As noted previously, pyrazine derivatives have been designed to inhibit platelet aggregation and coagulation factors, giving them potential as antithrombotic agents. nih.gov

The diverse biological profile of pyrazine derivatives underscores the importance of this heterocyclic system in the ongoing search for new therapeutic agents. semanticscholar.orgnih.gov

Mechanistic Investigations of Biological Action

Cellular and Molecular Mechanisms of Antimicrobial Action

While direct studies on N-Ethylpyrazin-2-amine are limited, research on analogous aminopyrazine structures provides insights into their potential antimicrobial mechanisms. The prevailing evidence points towards a multi-pronged attack on microbial cells, targeting fundamental components necessary for survival.

The integrity of the cell wall and membrane is paramount for microbial viability. Some pyrazine (B50134) derivatives are thought to interfere with these structures. For instance, the well-known antitubercular agent pyrazinamide (B1679903), an analogue of this compound, is converted to pyrazinoic acid within mycobacteria. One proposed, though debated, mechanism of action involves the accumulation of pyrazinoic acid, leading to a collapse of the membrane potential and disruption of membrane transport functions. nih.gov While this specific mechanism is contested, it highlights the potential for pyrazine derivatives to compromise the physical and electrochemical stability of the microbial cell envelope. The disruption of the cell membrane can lead to the leakage of essential intracellular components and ultimately, cell death. nih.govnih.govrsc.org

Evidence suggests that certain pyrazine derivatives possess the ability to interact with and damage microbial DNA. Studies have shown that some dihydropyrazine (B8608421) derivatives can induce DNA strand breakage through the generation of radicals. nih.gov This genotoxic activity represents a significant antimicrobial pathway, as damage to the genetic material can inhibit replication and transcription, leading to cell death. The interaction of small molecules with DNA can occur through various modes, including intercalation between base pairs or binding to the grooves of the DNA helix, which can interfere with essential cellular processes. oncotarget.commdpi.com

A crucial aspect of the antimicrobial action of this compound and its analogues lies in their ability to inhibit essential microbial enzymes. By targeting specific enzymes, these compounds can disrupt critical metabolic and cellular pathways. For example, various aminopyrazine derivatives have been designed and evaluated as inhibitors of enzymes such as mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is involved in inflammatory responses that can be associated with infections. nih.gov The inhibition of such enzymes can disrupt signaling pathways necessary for the pathogen's survival and proliferation.

Mechanisms of Enzyme Inhibition by this compound Analogues

Analogues of this compound have been extensively studied as inhibitors of various enzymes, particularly kinases. tandfonline.comnih.gov These studies reveal sophisticated inhibition dynamics, including competitive binding and the formation of both covalent and non-covalent interactions with the target enzymes.

Many pyrazine-based kinase inhibitors function as ATP-competitive inhibitors. tandfonline.comnih.gov This means they structurally mimic adenosine (B11128) triphosphate (ATP), the natural substrate for kinases, and compete for binding at the ATP-binding pocket of the enzyme. By occupying this active site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream target proteins and disrupting the signaling pathway. The effectiveness of a competitive inhibitor is often determined by its binding affinity for the active site compared to the natural substrate.

Table 1: Examples of Aminopyrazine Analogues and their Enzyme Inhibition Profile

| Compound Class | Target Enzyme | Inhibition Type | Reference |

| Aminopyrazine Derivatives | Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) | Not specified | nih.gov |

| Imidazo[1,5-a]pyrazines | Bruton's tyrosine kinase (BTK) | Reversible (Non-covalent) | nih.gov |

| Pyrazine-based inhibitors | Kinases | ATP-competitive | tandfonline.comnih.gov |

| Aminopyrazine Derivatives | Mitotic Kinase Nek2 | Non-covalent | acs.orgsurrey.ac.uk |

The interaction between this compound analogues and their target enzymes can be either reversible (non-covalent) or irreversible (covalent).

Non-covalent inhibition is characterized by the formation of weaker, reversible bonds such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the enzyme's active site. nih.govacs.org This type of inhibition is often seen in competitive inhibitors where the inhibitor can be displaced by higher concentrations of the substrate. For example, a series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent reversible inhibitors of Bruton's tyrosine kinase (BTK), where selectivity is achieved through specific hydrogen bonding and hydrophobic interactions within the kinase's active site. nih.gov

Covalent inhibition , on the other hand, involves the formation of a strong, often irreversible, covalent bond between the inhibitor and a specific amino acid residue within the enzyme's active site. nih.gov This leads to the permanent inactivation of the enzyme. Some pyrazine-based kinase inhibitors have been designed to act as covalent inhibitors, providing prolonged and potent inhibition. tandfonline.comnih.gov This mechanism often involves the inhibitor possessing a reactive functional group that can form a covalent linkage with a nucleophilic residue, such as cysteine, in the enzyme's active site.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of this compound Analogs

The biological activity of this compound and its derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial in medicinal chemistry to understand how specific structural features of a molecule influence its biological efficacy and physicochemical properties. These studies systematically alter parts of the molecule to observe the resulting changes in activity, providing a rational basis for the design of more potent and effective compounds.

Influence of Substituents on Biological Activity

The pyrazine ring is a versatile scaffold, and modifications to its substituents can lead to significant changes in biological activity. Research on various 2-aminopyrazine (B29847) derivatives has demonstrated that both the nature and position of substituents play a critical role in determining the potency and selectivity of these compounds as, for example, kinase inhibitors or antimicrobial agents. acs.orgnih.govmdpi.com

In the context of Nek2 kinase inhibition, a systematic investigation of aminopyrazine analogs revealed key structural requirements for potent activity. Starting from a high-throughput screening hit, researchers explored substitutions on different parts of the aminopyrazine core. For instance, modifications to a piperidine (B6355638) ring attached to the pyrazine core showed that even small changes, such as the addition of methyl groups, could dramatically alter the inhibitory concentration (IC50). The stereochemistry of these substituents was also found to be critical; in one case, the (-) enantiomer of a dimethyl-substituted derivative was significantly more active than the (+) enantiomer. nih.gov

Below is a table summarizing the structure-activity relationships of selected aminopyrazine derivatives as Nek2 inhibitors.

| Compound | Substituent Modification | IC50 (µM) |

| Analog 1 | Parental Compound | 0.39 |

| Analog 2 | cis-dimethyl substitution on piperidine ring, (-) enantiomer | < 0.025 |

| Analog 3 | cis-dimethyl substitution on piperidine ring, (+) enantiomer | 0.23 |

| Analog 4 | Replacement of trimethoxyphenyl with thiophene (B33073) derivative | 0.12 |

This table is interactive. You can sort the data by clicking on the column headers.

Role of Lipophilicity in Biological Efficacy

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or capacity factor (log k), is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. It plays a pivotal role in a compound's ability to cross biological membranes, such as the cell walls of bacteria or the membrane of a target cell, to reach its site of action. mdpi.comnih.gov

Studies on a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, which are structurally related to this compound, have established a strong correlation between lipophilicity and antimycobacterial activity. nih.govdntb.gov.ua In this series, the length of the alkyl chains at both the N-alkyl and 3-(alkylamino) positions was varied, leading to a range of lipophilicities. The research found that antimycobacterial activity against Mycobacterium tuberculosis was closely connected with the lipophilicity of the compounds. nih.gov

Specifically, for a series of N-methyl-3-(alkylamino)pyrazine-2-carboxamides, the most effective compounds against M. tuberculosis H37Rv were those with longer alkyl chains at the 3-amino position, namely hexyl, heptyl, and octyl groups. nih.gov This suggests that an optimal level of lipophilicity is required for the compounds to effectively penetrate the complex, lipid-rich cell wall of mycobacteria. mdpi.com However, it is also noted that for another group of related compounds, N-alkyl-3-chloropyrazine-2-carboxamides, a strong increase in antimycobacterial activity was observed up to a certain lipophilicity value (log k = 0.702), beyond which the activity might plateau or decrease, indicating a possible parabolic relationship. nih.gov

The following table presents data on the lipophilicity and antimycobacterial activity of selected N-methyl-3-(alkylamino)pyrazine-2-carboxamides.

| Compound | 3-(alkylamino) Substituent | Lipophilicity (log k) | Antimycobacterial Activity (MIC in µg/mL) |

| Derivative 1 | Propylamino | 0.698 | >100 |

| Derivative 2 | Butylamino | 0.941 | >100 |

| Derivative 3 | Pentylamino | 1.202 | 100 |

| Derivative 4 | Hexylamino | 1.458 | 25 |

| Derivative 5 | Heptylamino | 1.718 | 25 |

| Derivative 6 | Octylamino | 1.956 | 25 |

This table is interactive. You can sort the data by clicking on the column headers.

This clear dependence of biological efficacy on lipophilicity underscores the importance of fine-tuning this property in the design of new pyrazine-based therapeutic agents.

Toxicological Profiles and Safety Considerations of N Ethylpyrazin 2 Amine Excluding Dosage

In Vitro Toxicity Studies (excluding dosage)

A comprehensive search of available scientific literature did not yield any specific in vitro toxicity studies for N-Ethylpyrazin-2-amine. However, the safety assessment of a novel chemical compound like this compound would typically involve a battery of in vitro tests to evaluate its potential to cause harm to living cells. These tests are crucial for identifying potential hazards before any consideration of in vivo studies.

Standard in vitro toxicity studies include:

Cytotoxicity Assays: These assays determine the concentration at which a substance has a toxic effect on cells. Various endpoints are measured, such as cell viability, membrane integrity, and metabolic activity. For instance, the antitumor drug pyrazine-2-diazohydroxide has demonstrated cytotoxicity to A204 tumor cells in vitro. nih.gov

Genotoxicity Assays: These tests assess the potential of a substance to damage the genetic material (DNA) of cells. Commonly used assays include:

Ames Test: This bacterial reverse mutation assay is a widely used method to test whether a given chemical can cause mutations in the DNA of the test organism. wikipedia.org It uses several strains of Salmonella typhimurium that are mutated to require histidine for growth. wikipedia.org The test evaluates the capability of a substance to cause mutations that restore the bacteria's ability to synthesize histidine. wikipedia.org

In Vitro Micronucleus Test: This test identifies substances that cause chromosomal damage. It detects the presence of micronuclei, which are small nuclei that form around fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division.

In Vitro Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce structural and/or numerical chromosomal abnormalities in cultured mammalian cells.

Mouse Lymphoma Assay (MLA): This assay is used to detect gene mutations and chromosomal damage in mouse lymphoma cells. nih.govnih.gov It can detect a wide range of genetic events, including point mutations and chromosomal rearrangements. nih.gov

The results of these in vitro studies are fundamental in predicting the potential toxicological profile of a substance and guiding further safety evaluations.

In Vivo Toxicity Studies (excluding dosage)

No specific in vivo toxicity studies for this compound were found in the reviewed scientific literature. In vivo studies in animals are conducted to understand the potential adverse effects of a substance in a whole living organism. These studies are typically performed after initial in vitro screening and are essential for risk assessment.

Specific acute toxicity data for this compound is not available. Acute toxicity studies are designed to determine the adverse effects that may occur shortly after the administration of a single dose of a substance, or multiple doses given within 24 hours. The primary goal is to identify the median lethal dose (LD50), which is the dose required to kill half the members of a tested population. For pyrazines in general, the addition and position of methyl groups have been observed to affect acute oral toxicity in rats and mice, while the substitution of an ethyl for a methyl group had little effect. nih.gov

There are no available repeated-dose toxicity studies for this compound. These studies involve the repeated administration of a substance to animals for a specified period, typically 28 days (subacute) or 90 days (subchronic). The objective is to characterize the toxicological profile of the substance following prolonged exposure and to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Specific genotoxicity evaluations for this compound are not documented in the available literature. In vivo genotoxicity studies are conducted to assess the potential of a substance to cause genetic damage in the cells of a living animal. These studies are crucial for evaluating mutagenic and carcinogenic potential. Common in vivo genotoxicity assays include the rodent dominant lethal test, the mouse bone marrow micronucleus test, and the Comet assay on various tissues.

There is no specific information available on the developmental and reproductive toxicity of this compound. Developmental toxicity studies aim to identify any adverse effects on the developing offspring that may result from parental exposure to a substance. Reproductive toxicity studies evaluate the potential of a substance to interfere with the reproductive capabilities of an organism. These studies are critical for assessing the safety of substances for human populations, particularly for women of childbearing age.

Metabolic Pathways and Biotransformation of Pyrazine (B50134) Derivatives (excluding dosage)

While specific metabolic studies on this compound are not available, research on the metabolism of other pyrazine derivatives provides insight into the likely biotransformation pathways. In both humans and rats, alkylpyrazines are extensively metabolized. nih.govnih.gov

The primary metabolic pathways for alkylpyrazines involve oxidation of the alkyl side chains, leading to the formation of pyrazine carboxylic acids, which are then excreted in the urine. nih.govnih.govacs.org For example, 2-methylpyrazine is metabolized to pyrazine-2-carboxylic acid and 5-hydroxypyrazine-2-carboxylic acid. mdpi.com

Another significant metabolic route is ring hydroxylation. nih.gov Methoxy-substituted pyrazines can undergo O-demethylation followed by ring hydroxylation. nih.gov The resulting hydroxylated metabolites can then be conjugated, for example, with glucuronic acid or sulfate, to facilitate their excretion. acs.org

The biotransformation of pyrazine derivatives is primarily carried out by cytochrome P450 enzymes in the liver. These metabolic processes generally aim to increase the water solubility of the compounds, thereby promoting their elimination from the body. It is anticipated that this compound would follow similar metabolic pathways, involving oxidation of the ethyl group and potential hydroxylation of the pyrazine ring, followed by conjugation and excretion.

Absorption, Distribution, and Elimination (excluding dosage)

The absorption, distribution, and elimination of a chemical compound are critical components of its toxicokinetic profile. For this compound, it is anticipated that the primary routes of absorption would be through oral ingestion, inhalation, or dermal contact. Once absorbed into the bloodstream, the compound would be distributed throughout the body, potentially accumulating in certain tissues depending on its physicochemical properties, such as its lipophilicity.

Elimination of this compound and its metabolites would likely occur through renal and fecal excretion. The rate and extent of these processes would be influenced by factors such as the compound's water solubility and its interaction with metabolic enzymes.

Table 1: Anticipated Toxicokinetic Profile of this compound

| Parameter | Anticipated Pathway/Characteristic |

| Absorption | Oral, Inhalation, Dermal |

| Distribution | Systemic circulation, potential for tissue accumulation |

| Elimination | Primarily renal (urine) and fecal excretion |

Metabolite Identification and Characterization

The metabolism of xenobiotics like this compound typically involves two phases of enzymatic reactions, primarily occurring in the liver. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

For this compound, metabolic pathways could involve N-dealkylation of the ethyl group, hydroxylation of the pyrazine ring, and subsequent conjugation reactions. Studies on similar pyrazine derivatives have shown that oxidation of alkyl side chains to form carboxylic acids is a common metabolic route. acs.orgresearchgate.net Further metabolism could involve the formation of glucuronide or sulfate conjugates. researchgate.net

The identification and characterization of these potential metabolites would necessitate advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Table 2: Potential Metabolites of this compound

| Potential Metabolite | Potential Metabolic Pathway |

| (2-aminopyrazin-yl)ethanol | Hydroxylation of the ethyl group |

| (2-aminopyrazin-yl)acetic acid | Oxidation of the ethyl group |

| N-(pyrazin-2-yl)acetamide | Acetylation of the amino group |

| Glucuronide conjugates | Phase II conjugation |

| Sulfate conjugates | Phase II conjugation |

It is critical to reiterate that the information presented here is based on general toxicological principles and data from related compounds. Specific experimental studies on this compound are required to definitively determine its absorption, distribution, elimination, and metabolic fate.

Future Directions and Emerging Research Avenues for N Ethylpyrazin 2 Amine

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is an area of continuous innovation, driven by the need for efficiency, sustainability, and access to diverse molecular structures. researchgate.nettandfonline.com Future research into the synthesis of N-Ethylpyrazin-2-amine and its analogs is expected to focus on overcoming the limitations of traditional methods, which can involve harsh conditions or the use of toxic solvents. researchgate.net

Key areas for future exploration include:

Green Chemistry Approaches: There is a growing emphasis on developing eco-friendly synthetic routes. researchgate.net This includes the use of clay-catalyzed reactions, grindstone chemistry, and solvent-free conditions to reduce environmental impact and improve safety. researchgate.net The goal is to create facile, rapid, and benign strategies for producing this compound derivatives in high yields.

Advanced Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven effective for synthesizing N-aryl pyrimidine derivatives and can be adapted for pyrazine systems. mdpi.com Future work will likely involve the development of novel palladium-N-heterocyclic carbene (NHC) complexes and other efficient catalytic systems to construct the this compound core and its derivatives with greater precision and under milder conditions. researchgate.netmdpi.com

Flow Chemistry and Automation: The application of continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including improved reaction control, enhanced safety, and easier scalability. Future methodologies may integrate automated flow synthesis to rapidly generate libraries of this compound analogs for high-throughput screening.

Biomimetic Synthesis: Inspired by nature, researchers are exploring biomimetic approaches, such as the homodimerization of α-amino aldehydes followed by air oxidation, to construct substituted pyrazine rings. mdpi.comnih.gov These methods can offer novel pathways to complex pyrazine alkaloids and could be adapted for this compound synthesis.

| Synthetic Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Green Chemistry (e.g., Clay-Catalyzed) | Environmentally friendly, reduced reaction times, high yields, solvent-free. | Facile and sustainable production of this compound and its derivatives. | researchgate.net |

| Palladium-Catalyzed Cross-Coupling | High efficiency for C-N bond formation, good functional group tolerance. | Synthesis of a diverse library of N-aryl and N-alkyl pyrazinamine derivatives. | mdpi.commdpi.com |

| Biomimetic Synthesis | Inspired by natural processes, can lead to novel structural motifs. | Creation of complex, nature-inspired derivatives of this compound. | mdpi.comnih.gov |

| Condensation Reactions | Versatile for building heterocyclic rings from simple precursors. | Efficient construction of the core pyrazine ring with various substituents. | researchgate.net |

Expansion of Biological Activity Screening and Target Identification

Pyrazine derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.nettandfonline.comnih.gov This diverse bioactivity provides a strong rationale for expanding the screening of this compound and its newly synthesized analogs.

Future research in this area will likely concentrate on:

Broad-Spectrum Anticancer Screening: While pyrazine derivatives have shown promise against various cancer cell lines like lung cancer (A549) and human chronic myelogenous leukemia (K562), a more comprehensive screening is warranted. mdpi.comnih.govnih.gov this compound derivatives should be tested against a wider panel of human cancer cell lines to identify novel antiproliferative agents. nih.gov

Antimicrobial and Antifungal Assays: Given the documented antimicrobial activity of related pyrazine compounds, it is crucial to evaluate this compound derivatives against a range of pathogenic bacteria and fungi, including drug-resistant strains. mdpi.com

Target Deconvolution: A critical future step is to move beyond phenotypic screening to identify the specific molecular targets and mechanisms of action. Techniques such as molecular docking, proteomics, and genetic screening can elucidate how these compounds exert their biological effects, for instance, by inhibiting specific enzymes like tyrosine kinases. mdpi.comnih.gov